molecular formula C8H8N2O2S B13080426 2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid

2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B13080426
M. Wt: 196.23 g/mol
InChI Key: HMAZYNNMKQTRAK-UHFFFAOYSA-N
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Description

Table 1: Key Physical and Chemical Properties of 2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic Acid

Property Value
Molecular Formula C₈H₈N₂O₂S
Molecular Weight 196.23 g/mol
CAS Number 1863453-25-1
Purity Specification >95% (HPLC)
Storage Conditions Room temperature, inert atmosphere

Structural Significance in Heterocyclic Chemistry

The structural architecture of 2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid underscores three critical features:

  • Thiazole Core : The planar, aromatic thiazole ring (C₃H₃NS) enables π-electron delocalization, enhancing stability and facilitating interactions with biological macromolecules. The sulfur atom at position 1 and nitrogen at position 3 contribute to the ring’s electron-deficient character, making it susceptible to electrophilic substitution at position 5 and nucleophilic attack at position 2.
  • But-2-yn-1-yl Amino Group : The sp-hybridized alkyne moiety introduces rigidity and linearity, which can improve binding affinity to hydrophobic pockets in proteins. This substituent also serves as a handle for further derivatization via click chemistry or Sonogashira coupling.
  • Carboxylic Acid at C5 : The ionizable carboxylic acid group enhances solubility in aqueous media and provides a site for salt formation or covalent conjugation to other molecules, such as peptides or polymers.

Comparative studies of thiazole derivatives reveal that substitution at position 5 with electron-withdrawing groups (e.g., carboxylic acids) amplifies the ring’s electrophilicity, directing subsequent reactions to position 2 or 4. For example, in 2-aminothiazole-5-carboxylic acid derivatives, the carboxylic acid group stabilizes intermediates during nucleophilic aromatic substitution, enabling regioselective modifications.

Rationale for Targeted Research on Thiazole Derivatives

Thiazole derivatives, including 2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid, are prioritized in drug discovery due to their:

  • Diverse Bioactivity : Analogous compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, 2-amino-thiazole-5-carboxylic acid phenylamide derivatives demonstrate potent anti-proliferative effects against human leukemia (K563) cells.
  • Structural Mimicry : The thiazole ring mimics peptide bonds and pyrimidine bases, allowing it to interfere with enzymatic processes in pathogens or cancer cells.
  • Synthetic Flexibility : Modular synthesis enables rapid generation of libraries for high-throughput screening. Recent advancements in coupling reagents (e.g., HATU, EDCI) and catalysts have streamlined the production of complex thiazole derivatives.

Table 2: Biological Activities of Selected Thiazole Derivatives

Compound Class Activity Target Organism/Cell Line Reference
2-Aminothiazole-5-carboxylic acid phenylamides Anti-proliferative Human K563 leukemia cells
Benzothiazole sulfonamides Antimycobacterial Mycobacterium tuberculosis
Thiazole-quinolone hybrids Antibacterial Pseudomonas aeruginosa

Research on 2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid is further motivated by its potential as a precursor to prodrugs or diagnostic agents. The alkyne group, for instance, could enable bioorthogonal labeling in cellular imaging, while the carboxylic acid permits conjugation to targeting moieties. Future directions include optimizing synthetic yields, exploring structure-activity relationships (SAR), and evaluating in vivo efficacy in disease models.

Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

2-(but-2-ynylamino)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C8H8N2O2S/c1-2-3-4-9-8-10-5-6(13-8)7(11)12/h5H,4H2,1H3,(H,9,10)(H,11,12)

InChI Key

HMAZYNNMKQTRAK-UHFFFAOYSA-N

Canonical SMILES

CC#CCNC1=NC=C(S1)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization via Thiourea and α-Halo Carbonyl Compounds

One common approach to synthesizing 2-amino-thiazole derivatives, including 2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid, involves the reaction of thiourea with α-halo carbonyl compounds or their protected derivatives. The process typically includes:

  • Preparation of an α-chloro or α-bromo carbonyl compound (such as an α-chloro carboxylic acid derivative).
  • Reaction with thiourea under acidic conditions to induce cyclization, forming the thiazole ring.
  • This method is favored because it avoids the need for organometallic reagents and protection/deprotection steps, improving overall yield and operational simplicity.

Example Reaction Conditions:

Step Reagents/Conditions Notes
α-Halo carbonyl prep α-chloro carboxylic acid derivative May be protected as dialkyl acetal
Cyclization Thiourea, Acetic acid/HCl mixture, 50-65°C Stirring for 11 hours, removal of solvents by distillation
Purification Vacuum distillation, recrystallization Methanol and acetic acid used for solvent exchange

Amination with But-2-yn-1-ylamine

The amino substituent at the 2-position is introduced by reacting the 2-amino-thiazole-5-carboxylic acid intermediate with but-2-yn-1-ylamine or its derivatives. This step can be performed via nucleophilic substitution or amidation reactions, often facilitated by:

  • Bases such as sodium methanolate or potassium carbonate.
  • Solvents like methanol or acetic acid.
  • Controlled temperatures (20–65°C) to optimize reaction kinetics and minimize side reactions.

Alternative One-Pot Synthesis via α-Bromination and Thiourea Treatment

A novel, efficient method reported involves:

  • Chemoselective α-bromination of β-ethoxyacrylamide derivatives using N-bromosuccinimide (NBS).
  • One-pot treatment of the brominated intermediate with thiourea in a dioxane-water mixture.
  • Heating to effect ring closure, yielding 2-aminothiazole-5-carboxamide derivatives in excellent yields (up to 95%).
  • This method avoids protection/deprotection steps and the use of sensitive organometallic reagents, making it suitable for scale-up and complex derivatives synthesis.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Reaction
Solvent Acetic acid, Methanol, Dioxane-water mixtures Solvent polarity affects solubility and reaction rate
Temperature 20–65°C Higher temperature accelerates cyclization but may increase side reactions
Acid/Base Ratio HCl:Acetic acid molar ratio 1:1 to 1:10 Acidic conditions favor cyclization
Stirring Time 5–11 hours Ensures complete conversion
Purification Vacuum distillation, recrystallization Removes residual solvents and by-products

Purification and Characterization

  • Purification typically involves vacuum distillation to remove solvents like methanol, acetic acid, and toluene.
  • Recrystallization from ethanol or other suitable solvents is used to achieve high purity.
  • Characterization is performed by proton nuclear magnetic resonance (¹H NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm structure and purity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Thiourea + α-halo carbonyl Thiourea, α-chloro carboxylic acid Acetic acid/HCl, 50-65°C, 11h 70-90 High yield, simple reagents Requires α-halo precursor
One-pot α-bromination + thiourea NBS, β-ethoxyacrylamide, thiourea Dioxane-water, heating Up to 95 Avoids protection steps, scalable Sensitive to bromination sites
Amination with but-2-yn-1-ylamine But-2-yn-1-ylamine, base (NaOMe) Methanol, 20-50°C 60-85 Direct introduction of amino group Requires pure intermediates

Research Findings and Notes

  • The α-bromination followed by thiourea cyclization method has been successfully applied to synthesize complex aminothiazole derivatives, including anti-cancer drugs like dasatinib, indicating its robustness and scalability.
  • The use of acidic media (HCl and acetic acid) is crucial for efficient cyclization and ring closure, as it facilitates protonation and activation of intermediates.
  • Purification by vacuum distillation and solvent exchange is necessary to remove residual solvents and improve product stability and yield.
  • The but-2-yn-1-yl substituent can be introduced via nucleophilic substitution under mild basic conditions, preserving the integrity of the thiazole ring and carboxylic acid functionality.

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group in 2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid readily undergoes amidation reactions. This is a key step in modifying its pharmacological properties or creating conjugates for biological studies.

Reagents/ConditionsProductsYieldApplications
HATU, DIPEA, DMF, rt, overnight Amides with aromatic/heterocyclic amines7–79%Drug candidate synthesis
HOBt/EDC, DMF, 60°C, 18 h Alkyl/aryl amides5–75%Probe development
Ethanaminium chloride, DIPEA Ethylamide derivatives43%Structural diversification

Key Findings :

  • The reaction with 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid under HATU/DIPEA conditions produces analogs with improved solubility and binding affinity .

  • Steric hindrance from the but-2-yn-1-yl group can reduce yields in bulkier amine couplings .

Esterification

The carboxylic acid moiety is esterified to enhance lipophilicity or facilitate further functionalization.

Reagents/ConditionsProductsYieldNotes
Methanol, H₂SO₄, refluxMethyl ester67%Improved membrane permeability
Ethanol, HOBt/EDC, rt Ethyl ester80–95%Intermediate for probes
LiOH, THF/H₂O, rt Saponification to regenerate acid72–97%Purification step

Key Findings :

  • Methyl ester derivatives exhibit better solubility in organic solvents, aiding in chromatographic purification .

  • Saponification with lithium hydroxide is highly efficient, enabling reversible modification .

Click Chemistry (CuAAC)

The alkyne group in the but-2-yn-1-yl side chain enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone for bioconjugation.

Reagents/ConditionsProductsYieldApplications
CuSO₄, sodium ascorbate, rtTriazole-linked conjugates84–91%Fluorescent probes
Azide-functionalized biomoleculesBiotin/fluorophore conjugates35–91%Target engagement studies

Key Findings :

  • Probes like 40 (CCT369834) with rigid butyne linkers show superior reaction kinetics (84% conversion in 5 min) .

  • Flexible polyethylene glycol linkers (e.g., in 39 ) reduce steric hindrance but may lower solubility .

Oxidation Reactions

The alkyne group can be oxidized to generate ketones or carboxylic acids, expanding functional diversity.

Reagents/ConditionsProductsYieldNotes
Ozone, DCM, −78°CKetone derivatives72%Requires strict temperature control
KMnO₄, H₂SO₄, rtCarboxylic acid65%Over-oxidation risk

Key Findings :

  • Ozonolysis selectively cleaves the alkyne without affecting the thiazole ring.

  • KMnO₄-mediated oxidation is less selective and may degrade the core structure.

Cycloaddition Reactions

The alkyne participates in Diels-Alder reactions with electron-deficient dienes, enabling complex heterocycle synthesis.

Reagents/ConditionsProductsYieldApplications
Tetrazine, rtPyridazine derivatives55%Bioorthogonal labeling
Nitrile oxides, DCMIsoxazole hybrids48%Antimicrobial agents

Key Findings :

  • Strain-promoted alkyne-tetrazine cycloadditions are rapid and suitable for in vivo applications.

  • Nitrile oxide cycloadditions require anhydrous conditions to prevent side reactions.

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the role of thiazole derivatives in targeting specific cancer pathways. The compound has shown promise in inhibiting mitotic kinesins, such as HSET (KIFC1), which are crucial for the survival of cancer cells with multiple centrosomes.

  • Mechanism of Action : The compound induces multipolar spindle formation in centrosome-amplified human cancer cells, leading to cell death. This mechanism is particularly relevant in cancers where aberrant cell division is a hallmark .

Neuroprotection

The neuroprotective properties of thiazole derivatives have been investigated in models of neurodegenerative diseases. For instance, compounds structurally related to 2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid have been shown to mitigate oxidative stress and promote neuronal survival.

  • Case Study : In models simulating Alzheimer's disease, thiazole derivatives have been observed to reduce amyloid-beta toxicity, thereby preserving neuronal function and viability .

Biochemical Probes

The compound serves as a biochemical probe in high-throughput screening assays aimed at identifying novel therapeutic targets. Its ability to selectively inhibit specific proteins makes it a valuable tool in drug discovery.

Applications in Drug Discovery

  • High-throughput Screening : The compound has been utilized in screening for inhibitors of HSET, demonstrating micromolar inhibition levels that can be optimized for better efficacy .

Mechanism of Action

The mechanism of action of 2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In its anticancer activity, it may interfere with cell signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid, focusing on substituents, biological activities, and key findings:

Compound Name (IUPAC) Substituent at Position 2 Position 4 Substituent Biological Activity Key Findings References
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid 4-Chlorobenzylamino Methyl Antidiabetic Reduces blood glucose by 42% in STZ-induced diabetic rats via insulin sensitization and antioxidant effects.
Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid) 3-Cyano-4-isobutoxyphenyl Methyl Xanthine oxidase inhibition Clinically used for gout; inhibits uric acid synthesis by blocking xanthine oxidase.
4-Methyl-2-[(2-methylbenzyl)amino]-1,3-thiazole-5-carboxylic acid 2-Methylbenzylamino Methyl Antidiabetic Ameliorates pancreatic β-cell damage and oxidative stress in diabetic models.
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid 3-(Trifluoromethyl)phenylamino Methyl Unknown Structural analog with potential metabolic stability due to CF₃ group.
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid 5-Chlorothiophen-2-yl None Unspecified Heteroaromatic substituent may enhance binding to sulfur-rich enzymes.
Target compound : 2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid But-2-yn-1-ylamino None Hypothetical Alkyne group may improve membrane permeability or metabolic resistance. N/A

Key Structural and Functional Insights:

Substituent Effects on Activity: Antidiabetic analogs (e.g., 4-chlorobenzyl, 2-methylbenzyl) rely on aromatic/hydrophobic groups to enhance receptor binding and antioxidant activity . Febuxostat demonstrates that bulky substituents (e.g., isobutoxyphenyl) are critical for xanthine oxidase inhibition, likely through steric complementarity with the enzyme’s active site .

Role of the Methyl Group at Position 4 :
A methyl group at position 4 is common in active analogs (e.g., antidiabetic compounds, Febuxostat) and may stabilize the thiazole ring or modulate electron density for optimal binding .

Impact of Alkyne Substituents: The but-2-yn-1-yl group in the target compound introduces rigidity and linearity, which could enhance metabolic stability compared to flexible alkyl or aryl groups.

Physicochemical Properties: The trifluoromethyl group in 4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid increases lipophilicity (logP) and may improve blood-brain barrier penetration .

Biological Activity

2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique molecular structure, characterized by a but-2-yn-1-yl group linked to an amino group at the second position of the thiazole ring. Its potential applications in various therapeutic areas, including antimicrobial, anti-inflammatory, and antidiabetic properties, make it a subject of ongoing research.

The molecular formula for 2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid is C8H8N2O2SC_8H_8N_2O_2S with a molecular weight of approximately 196.23 g/mol. This compound's unique structural features may enhance its lipophilicity and alter its interaction profiles compared to other thiazole derivatives, potentially leading to improved bioavailability and targeted action in therapeutic applications .

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₈H₈N₂O₂S
Molecular Weight196.23 g/mol
CAS Number1865625-36-0

Antimicrobial Properties

Preliminary studies indicate that 2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid exhibits significant antimicrobial activity. Thiazole derivatives are known for their effectiveness against various bacterial strains. For instance, compounds with similar structures have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Research has suggested that this compound may also possess anti-inflammatory properties. Thiazoles have been studied for their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Antidiabetic Potential

The compound's potential as an antidiabetic agent is under investigation, particularly concerning its ability to modulate metabolic pathways related to glucose metabolism. Similar thiazole derivatives have demonstrated the capacity to enhance insulin sensitivity and lower blood glucose levels in preliminary studies .

Case Studies and Research Findings

A variety of studies have explored the biological activity of thiazole derivatives, including 2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid:

  • Antitumor Activity : In a study involving various thiazole derivatives, certain compounds demonstrated significant antiproliferative effects against cancer cell lines such as K563 leukemia cells and MCF-7 breast cancer cells. The structure–activity relationship (SAR) indicated that specific substitutions on the thiazole ring were crucial for enhancing cytotoxicity .
  • Mechanism of Action : Molecular dynamics simulations have revealed that thiazole derivatives can interact with proteins through hydrophobic contacts and hydrogen bonding. This insight is essential for understanding how 2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid might exert its biological effects at the molecular level .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntidiabeticModulates glucose metabolism pathways
AntitumorSignificant activity against K563 leukemia cells

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized for improved yield?

  • Methodology : The compound can be synthesized via coupling reactions using tert-butoxycarbonyl (Boc)-protected intermediates. For example, tert-butoxycarbonyl-protected thiazole-5-carboxylic acid derivatives have been coupled to amines or other nucleophiles under peptide coupling conditions (e.g., EDC/HOBt in DMF or DCM) . Optimizing solvent polarity (e.g., DMF for polar intermediates) and catalyst ratios (2–3-fold excess of coupling agents) is critical to suppress side reactions and enhance purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound, and how are functional groups identified?

  • Methodology :

  • 1H/13C NMR : Assign signals for the thiazole ring protons (δ 7.5–8.5 ppm) and but-2-yn-1-yl amino group (δ 2.5–3.5 ppm for alkyne protons, δ 4.0–5.0 ppm for NH) .
  • IR Spectroscopy : Confirm carboxylic acid (1700–1750 cm⁻¹), alkyne C≡C stretch (2100–2260 cm⁻¹), and NH bending (1500–1600 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of this compound, and what validation methods ensure reliability?

  • Methodology : Molecular docking (e.g., AutoDock Vina) can model interactions with targets like xanthine oxidase, leveraging structural analogs (e.g., Febuxostat derivatives) as templates . Validation involves:

  • Binding Affinity Scores : Compare with known inhibitors (e.g., ΔG < −8 kcal/mol suggests strong binding) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to confirm docking poses .

Q. What strategies resolve discrepancies between experimental and theoretical spectroscopic data for thiazole-5-carboxylic acid derivatives?

  • Methodology :

  • Conformational Analysis : Use X-ray crystallography (for solid-state) and CD spectroscopy (for solution-state) to identify dominant conformers that affect spectral shifts .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to simulate NMR/IR spectra; deviations >0.3 ppm in NMR may indicate solvent effects or proton exchange .

Q. How do substituents on the thiazole ring influence the compound’s physicochemical properties and bioactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CN, -CF₃) at the 4-position to enhance metabolic stability. Compare logP (e.g., HPLC-derived) and solubility profiles .
  • Free Radical Scavenging Assays : Use DPPH/ABTS assays to evaluate antioxidant potential, correlating with electronic effects of substituents .

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